2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol
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Overview
Description
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, an amino group, and a propanol chain. It is a clear, colorless liquid with a unique structure that makes it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,5-Dimethylcyclohexylamine and propylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 50-70°C.
Catalysts: A base catalyst such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle significant quantities of starting materials.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC analyses, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as:
Enzyme Inhibitor: Inhibits specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Agonist/Antagonist: Binds to receptors on cell surfaces, either activating or blocking their signaling pathways.
Chemical Probe: Used to investigate the function of specific proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol chain instead of propanol.
2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of propanol.
2-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol: Similar structure but with a pentanol chain instead of propanol.
Uniqueness
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol, also known as a cyclohexylamine derivative, is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclohexyl ring with dimethyl substitutions at the 3 and 5 positions, an amino group, and a propanol chain. This unique arrangement contributes to its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, influencing various cellular processes including:
- Signal Transduction : By binding to receptors, it may initiate or inhibit signaling pathways.
- Metabolic Pathways : It has been suggested that this compound can affect metabolic processes by interacting with key enzymes involved in metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this one can exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) for structurally related compounds suggest potential effectiveness against these pathogens .
- Anti-inflammatory Potential : Some studies have indicated that derivatives of this compound may attenuate lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties. This is crucial in conditions where inflammation plays a key role .
- Cytotoxicity : In vitro assays have demonstrated that certain concentrations do not exhibit significant cytotoxic effects on cell lines up to 20 μM . This property is essential for considering the compound's safety profile in therapeutic applications.
Research Findings
Recent studies have focused on the biological activity of related compounds and their mechanisms:
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study assessing the compound's effect on inflammatory markers in cell cultures demonstrated a significant reduction in cytokine levels when treated with the compound, indicating its potential as an anti-inflammatory agent.
- Case Study 2 : In antimicrobial testing, derivatives were shown to inhibit growth in resistant bacterial strains at low concentrations, showcasing their utility in treating infections where conventional antibiotics fail.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-9(2)6-11(5-8)12-10(3)7-13/h8-13H,4-7H2,1-3H3 |
InChI Key |
RGQRJXXBQHAQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)CO)C |
Origin of Product |
United States |
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